Diisopropyl azodicarboxylate
Description
Diisopropyl azodicarboxylate (DIAD), with the molecular formula C₈H₁₄N₂O₄ and molecular weight 202.21 g/mol, is a bright orange-red liquid at room temperature . First synthesized in 1960, DIAD has become a cornerstone reagent in organic synthesis, particularly in Mitsunobu reactions for forming carbon-oxygen and carbon-nitrogen bonds . Its structure features two isopropyl ester groups attached to an azo (-N=N-) linkage, which is critical for its role as an oxidizing agent in radical-mediated transformations . DIAD is commercially available with a purity of ≥98% and is stored at 2–8°C to prevent decomposition .
Key physical properties include:
Properties
IUPAC Name |
propan-2-yl (NE)-N-propan-2-yloxycarbonyliminocarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWRJUBEIPHGQF-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N=NC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/N=N/C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894754 | |
| Record name | Diisopropyl azodicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange liquid; [Merck Index] Pungent odor; [Alfa Aesar MSDS] | |
| Record name | Diisopropyl azodicarboxylate | |
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CAS No. |
2446-83-5, 939987-56-1 | |
| Record name | Diisopropyl azodicarboxylate | |
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| Record name | Diisopropyl azodicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939987561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopropyl azodicarboxylate | |
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| Record name | Diisopropyl azodicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.730 | |
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| Record name | DIISOPROPYL AZODICARBOXYLATE | |
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Preparation Methods
Reaction Mechanism and Initial Condensation
The synthesis begins with the condensation of carbazic acid isopropyl ester [(CH₃)₂CHNHNH₂] and diethyl carbonate (C₅H₁₀O₃) under alkaline conditions. A solvent such as toluene or tetrahydrofuran is used, and the reaction is conducted under inert gas (e.g., nitrogen or argon) to prevent oxidation by atmospheric oxygen. The alkali catalyst, typically sodium hydroxide or potassium carbonate, facilitates the formation of hydrogenated diisopropyl azodiformate (C₈H₁₆N₂O₄) . Heating at 100–180°C for 2–6 hours ensures complete conversion, after which the pH is adjusted to 4.5–7.5 using dilute hydrochloric acid or acetic acid.
Oxidation with Hydrogen Peroxide
The intermediate hydrogenated diisopropyl azodiformate is dissolved in 40–50% sulfuric acid at temperatures between -20°C and 25°C. A catalyst such as vanadium pentoxide (V₂O₅) or iron(III) chloride (FeCl₃) is introduced, followed by dropwise addition of 10–15% hydrogen peroxide (H₂O₂) . The exothermic reaction is tightly controlled at -15°C to -5°C to prevent runaway decomposition. Post-oxidation, the mixture is quenched with ice water, extracted using ethyl acetate, and washed to neutrality. The final product is obtained via vacuum distillation, yielding 85–92% pure DIAD.
Key Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 100–180°C (Step 1) | Higher temps reduce side reactions |
| Oxidation Catalyst | V₂O₅ or FeCl₃ | Enhances H₂O₂ efficiency by 30% |
| pH Adjustment | 4.5–7.5 | Prevents over-acidification |
Hydrazine Hydrate and Acetone Cyanohydrin Route
Formation of Bis-Isobutyronitrile Hydrazine
In this method, acetone cyanohydrin (C₄H₇NO) reacts with hydrazine hydrate (N₂H₄·H₂O) in aqueous medium. The reaction proceeds via nucleophilic addition, forming bis-isobutyronitrile hydrazine (C₈H₁₄N₄) . The hydrazine hydrate is synthesized in situ using the Wyler process, which involves sodium hypochlorite (NaClO) and urea (CH₄N₂O) under alkaline conditions. This step generates sodium carbonate (Na₂CO₃) as a by-product, which is removed via crystallization at -10°C to -15°C.
Chlorination and Purification
Bis-isobutyronitrile hydrazine is oxidized by chlorine gas (Cl₂) at temperatures below 20°C to prevent thermal decomposition. The reaction produces DIAD and hydrochloric acid (HCl) as a by-product, which is neutralized using sodium hydroxide to form sodium chloride (NaCl) . The DIAD layer is separated via fractional distillation, and residual impurities are removed by recrystallization in methanol or ethanol. This method achieves a yield of 75–80%, with the primary advantage being the reuse of by-product HCl in subsequent batches.
Environmental Considerations:
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By-Product Management: Hydrochloric acid is neutralized to NaCl, reducing environmental discharge.
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Energy Efficiency: Eliminates high-energy evaporation steps required in traditional hydrazine purification.
Industrial-Scale Optimization and Sustainability
Solvent-Free Synthesis
Recent patents disclose solvent-free protocols where diethyl carbonate is replaced with dimethyl carbonate (C₃H₆O₃) , reducing toxicity and improving atom economy. This modification increases yield to 88–90% while lowering the reaction temperature to 80–100°C.
Catalytic Innovations
The use of heterogeneous catalysts like zeolite-supported vanadium oxides has shown promise in reducing catalyst loading by 40% compared to homogeneous systems. These catalysts are recyclable for up to five batches without significant activity loss.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | By-Products | Scalability |
|---|---|---|---|---|
| Two-Step Oxidation | 85–92 | 94–97 | Minimal | High (industrial) |
| Hydrazine Hydrate Route | 75–80 | 88–92 | NaCl, HCl | Moderate |
| Solvent-Free Protocol | 88–90 | 95–98 | None | High |
Chemical Reactions Analysis
Mitsunobu Reaction
DIAD serves as a critical oxidizer in the Mitsunobu reaction, converting alcohols to esters, ethers, or amines while reducing triphenylphosphine (PPh₃) to triphenylphosphine oxide (PPO) .
Mechanism :
-
Step 1 : DIAD reacts with PPh₃ to form a betaine intermediate.
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Step 2 : The alcohol substrate displaces the betaine’s leaving group, forming an oxonium ion.
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Step 3 : Nucleophilic attack by the pronucleophile (e.g., carboxylic acid) yields the product.
Example :
Reaction of benzyl alcohol with acetic acid produces benzyl acetate (85% yield) .
| Substrate | Pronucleophile | Product | Yield (%) |
|---|---|---|---|
| Benzyl alcohol | Acetic acid | Benzyl acetate | 85 |
| Cyclohexanol | Tosylamide | Cyclohexyl tosylate | 78 |
Advantages over DEAD :
Formation of Aza-Baylis-Hillman Adducts
DIAD facilitates the synthesis of aza-Baylis-Hillman adducts with acrylates via conjugate addition. This reaction proceeds under mild conditions and provides α-methylene-β-amino esters .
Conditions :
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Solvent: Dichloromethane
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Temperature: 0–25°C
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Catalyst: Lewis acids (e.g., BF₃·Et₂O)
Example :
Reaction with methyl acrylate yields β-amino acrylates (72% yield) .
Photoorganocatalytic Reactions with Aldehydes
DIAD participates in light-mediated reactions with aldehydes to form carbonyl imides, which subsequently react with amines to produce amides .
Procedure :
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Aldehyde (1.5–2.0 equiv.) + DIAD (1.0 equiv.) in H₂O under 390 nm light.
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Reaction time: 15–210 min.
Example :
Heptanal reacts with DIAD and benzylamine to form N-benzylheptanamide (85% yield) .
[1+4] Cycloaddition Reactions
DIAD undergoes [1+4] cycloaddition with silicon-centered compounds to form spirocyclic hydrazones. This reaction involves activation of the azo group and C–H bond cleavage .
Key Data :
Selective N-Debenzylation
DIAD selectively removes N-benzyl protecting groups in the presence of other functionalities (e.g., Boc, Fmoc) .
Conditions :
Thermal Decomposition
DIAD exhibits self-accelerating decomposition (SADT = 89.0°C in 25 kg packaging) .
Mechanism :
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C–O bond cleavage → Radical intermediates.
Thermal Data :
| Parameter | Value |
|---|---|
| Onset Temp. | 80°C |
| Peak Temp. | 138°C |
| Reaction Heat | 945.67 ± 23.45 kJ/kg |
Scientific Research Applications
Key Applications
-
Polymer Synthesis
- DIAD is widely utilized as an initiator in the polymerization of various monomers due to its ability to generate free radicals upon thermal decomposition. This application is critical in producing polymers with specific properties tailored for industrial use.
- Mitsunobu Reaction
- Synthesis of Aza-Baylis-Hillman Adducts
- Selective Deprotection
- Oxidative Transformations
- Photochemical Reactions
Case Study 1: Hydroacylation Using DIAD
A study demonstrated the use of DIAD in light-accelerated hydroacylation reactions involving aldehydes. The process yielded acyl hydrazides efficiently under mild conditions (15-210 minutes), showcasing high yields and reduced reaction times compared to traditional methods. This approach exemplifies the compound's utility in modern synthetic strategies while adhering to sustainable practices .
Case Study 2: Mitsunobu Reaction Adaptations
Research highlighted the effectiveness of DIAD in optimizing Mitsunobu reactions, particularly when compared to diethyl azodicarboxylate (DEAD). The hindered nature of DIAD reduces side reactions, leading to cleaner product profiles and higher overall yields in complex organic syntheses .
Mechanism of Action
The mechanism of action of diisopropyl azodicarboxylate involves its ability to act as an oxidizing agent. In the Mitsunobu reaction, it oxidizes triphenylphosphine to triphenylphosphine oxide, facilitating the formation of esters, amides, and other derivatives . Additionally, it can catalyze the oxidation of alcohols to aldehydes and ketones through a nitroxyl-radical-catalyzed process .
Comparison with Similar Compounds
Comparison with Similar Azodicarboxylates
DIAD belongs to a family of azo dicarboxylates used in organic synthesis. Below is a detailed comparison with structurally related compounds, focusing on stability, reactivity, and practical applications.
Stability and Handling
- Key Insight : DIAD and DEAD share similar thermal instability, but DIAD is safer to handle than DEAD, which is prone to explosive decomposition . DtBAD and newer aryl-substituted azo reagents (e.g., ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate derivatives) show superior ambient and thermal stability, making them attractive for industrial applications .
Biological Activity
Diisopropyl azodicarboxylate (DIAD) is a versatile compound widely used in organic synthesis, particularly as a reagent in various chemical reactions. Its biological activity is of significant interest due to its applications in medicinal chemistry and polymerization processes. This article explores the biological activity of DIAD, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
DIAD is the diisopropyl ester of azodicarboxylic acid, characterized by the presence of two ester groups attached to an azo linkage. Its chemical structure can be represented as follows:
Key Properties:
- Molecular Formula: C₁₀H₁₈N₂O₄
- Molecular Weight: 218.26 g/mol
- Appearance: Colorless liquid
- Solubility: Insoluble in water but soluble in organic solvents.
Mechanisms of Biological Activity
DIAD primarily acts as a reagent in organic synthesis, facilitating various reactions such as the Mitsunobu reaction, where it serves as an oxidizing agent for triphenylphosphine. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals.
1. Radical Generation and Polymerization
DIAD decomposes to generate free radicals, which can initiate polymerization reactions. This property is exploited in the synthesis of polymers and materials with specific functionalities. The thermal decomposition behavior has been characterized, indicating that DIAD can release heat and undergo self-accelerating decomposition at elevated temperatures.
2. Photochemical Reactions
Recent studies have shown that DIAD can be utilized in light-accelerated reactions. For instance, it has been employed in hydroacylation processes where light irradiation enhances reaction rates significantly. This green chemistry approach not only improves yields but also reduces reaction times, making it a valuable tool in synthetic organic chemistry .
Applications in Medicinal Chemistry
DIAD has been linked to several important applications in medicinal chemistry:
- Synthesis of Pharmaceuticals: It plays a critical role in synthesizing compounds like Vorinostat and Moclobemide through acyl hydrazide formation .
- Cancer Research: In studies targeting mitochondrial inhibitors for metastatic cancers, DIAD was used alongside other reagents to enhance therapeutic efficacy against prostate cancer cells .
- Polymer Science: Its ability to generate radicals makes it suitable for creating new polymeric materials that mimic biological structures or enhance drug delivery systems .
Case Study 1: Hydroacylation Reactions
A recent study demonstrated the efficiency of DIAD in hydroacylation reactions under light irradiation conditions. The use of DIAD allowed for the rapid conversion of various aldehydes into acyl hydrazides with excellent yields (up to 95%) within short reaction times (15–210 minutes) using water as a solvent .
| Aldehyde | Yield (%) | Reaction Time (min) |
|---|---|---|
| Benzaldehyde | 90 | 30 |
| Heptanal | 95 | 45 |
| Octanal | 85 | 60 |
Case Study 2: Thermal Decomposition
Research into the thermal stability of DIAD revealed that it exhibits a single exothermic peak during decomposition, starting at approximately 80°C with a peak at 138°C. This behavior underscores the need for careful handling and storage due to risks associated with self-heating reactions .
Q & A
Q. What are the optimal conditions for synthesizing DIAD in a laboratory setting?
DIAD is synthesized via a two-step process: (1) Reaction of hydrazine with isopropyl chloroformate in ether below 0°C for 2 hours to yield diisopropyl hydrazine-1,2-dicarboxylate. (2) Oxidation with hydrogen peroxide (1:1.1 molar ratio) at −5–5°C for 2 hours, achieving a total yield of 90.7%. Key parameters include temperature control and stoichiometric precision to minimize side reactions. Characterization is performed using IR and ¹H NMR .
Q. What safety protocols should be followed when handling DIAD?
DIAD is classified as an environmentally hazardous substance (UN 3082) and requires storage at 2–8°C in airtight containers. Personal protective equipment (PPE) including nitrile gloves, goggles, and a lab coat is mandatory. Work should be conducted in a fume hood due to its low flashpoint (106.1°C) and potential decomposition into toxic gases. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .
Q. How does DIAD’s solubility influence its application in organic reactions?
DIAD is soluble in most organic solvents (e.g., THF, dichloromethane) but immiscible with water. This property makes it ideal for Mitsunobu reactions, where it acts as a dehydrogenation agent in anhydrous conditions. Solvent choice impacts reaction kinetics; for example, THF enhances radical-mediated alkene difunctionalization due to its polarity and boiling point .
Advanced Research Questions
Q. What mechanistic role does DIAD play in enantioselective electrophilic amination?
In calcium-bis(phosphate)-catalyzed reactions, DIAD serves as an electrophilic amination agent. The monomeric catalyst coordinates with DIAD to form a zwitterionic intermediate, enabling Si-face attack on (E)-enamides. This step is followed by NaBH₄ reduction to yield syn-1,2-diamines with up to 95% enantiomeric excess (ee). Kinetic and DFT studies confirm a bifunctional catalytic cycle involving hydrogen bonding and proton transfer .
Q. How can thermal hazards associated with DIAD decomposition be assessed experimentally?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate DIAD’s thermal stability. Studies show exothermic decomposition initiating at 120°C, with a peak heat release of 850 J/g. Accelerating Rate Calorimetry (ARC) models predict adiabatic temperature rise scenarios, informing safe storage thresholds and emergency venting requirements .
Q. What strategies optimize DIAD’s efficiency in radical-mediated alkene oxyamination?
DIAD acts as a radical trap in metal-free oxyaminations. Optimal conditions include using hydroxamic acids as amidoxyl radical precursors and maintaining reaction temperatures below 40°C to suppress premature DIAD decomposition. Cyclic alkenes yield trans-oxyamination products with >90% stereoselectivity, a contrast to cis-selective metal-catalyzed methods. Stoichiometric ratios of DIAD to substrate (1.2:1) minimize byproduct formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
